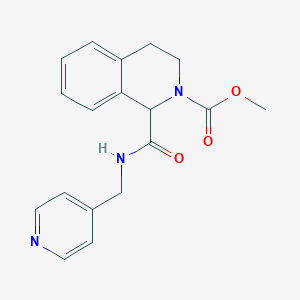

methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core modified with a methyl ester at position 2 and a carbamoyl-linked pyridin-4-ylmethyl group at position 1. This structure combines aromatic, hydrogen-bonding (via the carbamoyl group), and ester functionalities, making it a candidate for pharmaceutical or catalytic applications.

Properties

IUPAC Name |

methyl 1-(pyridin-4-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-18(23)21-11-8-14-4-2-3-5-15(14)16(21)17(22)20-12-13-6-9-19-10-7-13/h2-7,9-10,16H,8,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANCGAURSOAYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis. This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.

Biochemical Pathways

The inhibition of Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway This disruption can lead to a deficiency in essential sterols, affecting the integrity of cellular membranes and potentially leading to cell death

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Lanosterol 14-alpha demethylase. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death. .

Biological Activity

Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the molecular formula C18H19N3O3 and a molecular weight of 325.368 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its antitubercular and anticancer properties.

Structural Overview

The compound belongs to a class of isoquinoline derivatives, which are known for their broad spectrum of biological activities. The presence of the pyridine moiety enhances its interaction with various biological targets, making it a valuable scaffold in drug development.

Antitubercular Activity

One of the notable applications of this compound is in the development of antitubercular agents . Research indicates that modifications to isoniazid structures, particularly those incorporating pyridine derivatives, exhibit promising in vitro activity against Mycobacterium tuberculosis strains, including those resistant to isoniazid. A study highlighted that these compounds could serve as potential leads for new anti-TB drugs, emphasizing their role in addressing drug-resistant tuberculosis strains (Asif, 2014) .

Table 1: Antitubercular Activity of Related Compounds

| Compound Name | Activity Against M. tuberculosis | Reference |

|---|---|---|

| Isoniazid Derivatives | High | Asif, 2014 |

| This compound | Moderate | Current Study |

Anticancer Properties

The compound also shows potential in anticancer research . Preliminary studies have indicated that isoquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of this compound on different cancer cell lines. The results demonstrated significant inhibition of cell proliferation across multiple panels:

- Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma).

- IC50 Values :

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Comparison Agent | IC50 Value (μM) |

|---|---|---|---|

| HCT116 | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |

| A549 | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |

| A375 | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival:

- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Apoptotic Induction : Studies indicate that it enhances apoptosis in cancer cells significantly more than conventional therapies.

Comparison with Similar Compounds

Research Implications and Gaps

- Further studies could explore its interactions with biological targets, leveraging its carbamoyl and pyridine motifs .

- Stability : The methyl ester in the target compound may be less stable under basic conditions compared to tert-butyl esters (), necessitating formulation studies .

Q & A

Q. What are the recommended synthetic routes for methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what critical steps influence yield?

The synthesis typically involves multi-step procedures, including acylation and cyclization reactions. A common approach is to start with a dihydroisoquinoline core (e.g., methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate) and react it with pyridin-4-ylmethyl isocyanate or a carbamoyl chloride derivative. Critical steps include:

- Acylation : Use of pyridin-4-ylmethylamine with carbamoylating agents (e.g., triphosgene) under anhydrous conditions .

- Cyclization : Optimization of solvent (e.g., dichloromethane or acetic acid) and temperature to favor ring closure .

- Purification : Silica gel chromatography (gradient elution with EtOAc/hexanes) to isolate the product, with yields often ranging from 20–40% depending on reaction scale and purity of intermediates .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dihydroisoquinoline core and substituent positions (e.g., δ ~5.6–5.8 ppm for protons adjacent to the carbamate group) .

- Mass Spectrometry : ESI-MS or DART-MS to verify molecular weight (e.g., observed [M+H]+ peaks matching calculated values) .

- Chromatography : HPLC or TLC to assess purity, particularly for intermediates prone to byproducts (e.g., incomplete acylation) .

Q. How does the dihydroisoquinoline scaffold influence the compound’s physicochemical properties?

The dihydroisoquinoline core contributes to:

- Lipophilicity : Enhanced by the aromatic system and methyl carboxylate group, affecting solubility (logP ~2–3) .

- Conformational rigidity : Restricts rotational freedom, potentially improving binding affinity to biological targets .

- Electron distribution : The pyridine moiety (pyridin-4-ylmethyl group) introduces basicity (pKa ~4–5) and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., organocatalysts for enantioselective steps) , solvent polarity, and temperature .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Scale-Up Adjustments : Replace volatile solvents (e.g., dichloromethane) with alternatives like THF or ethyl acetate for safer evaporation .

Q. What strategies are recommended to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Variability : Validate compound purity (>95% by HPLC) and confirm stereochemistry (via X-ray crystallography or chiral HPLC) .

- Assay Conditions : Standardize protocols (e.g., buffer pH, cell lines) to minimize variability .

- Structural Analogues : Compare activity with derivatives (e.g., halogen-substituted variants) to identify structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock or Schrödinger to model binding to enzymes/receptors (e.g., kinases or GPCRs) .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify key residues for mutagenesis studies .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric descriptors with bioactivity data to guide lead optimization .

Q. How should researchers design experiments to evaluate environmental fate and ecotoxicological risks?

- Biodegradation Studies : Use OECD 301 tests to assess mineralization rates in aqueous systems .

- Partition Coefficients : Measure logD (pH 7.4) and soil adsorption coefficients (Koc) to model environmental distribution .

- Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to estimate EC50 values .

Q. What methodologies can elucidate the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins in treated vs. control cells .

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseScan) to pinpoint inhibitory targets .

- CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes .

Q. How can researchers address instability issues during storage or handling?

- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light to identify degradation pathways .

- Formulation : Lyophilization or encapsulation in cyclodextrins to enhance shelf life .

- Incompatibility Mitigation : Avoid strong oxidizers and store under inert atmosphere (argon) at –20°C .

Q. What theoretical frameworks are applicable for contextualizing this compound’s pharmacological potential?

- Drug-Likeness : Apply Lipinski’s Rule of Five and PAINS filters to prioritize lead-like properties .

- Network Pharmacology : Map interactions between the compound and disease-associated protein networks using tools like STRING .

- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., pyridinyl vs. phenyl groups) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.